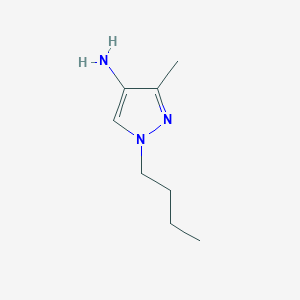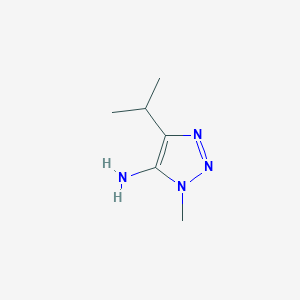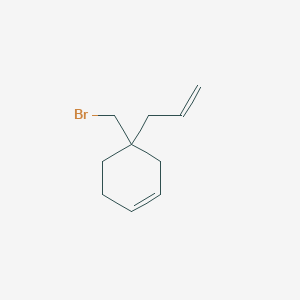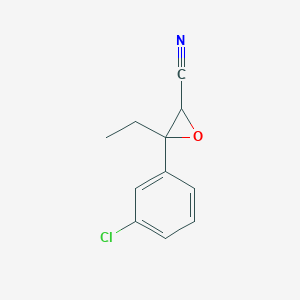
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound that features a three-membered oxirane ring, a chlorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The nitrile group can be introduced via a subsequent reaction with a cyanating agent such as sodium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group and a nitrile functionality.
Uniqueness
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications. The combination of the chlorophenyl group, oxirane ring, and nitrile group makes this compound versatile and valuable for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(10(7-13)14-11)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 |
Clé InChI |
WHPRCJPOYOQNLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C#N)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

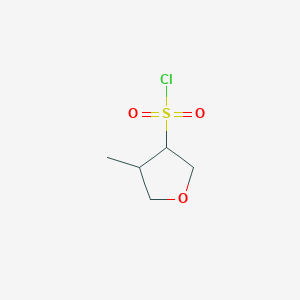
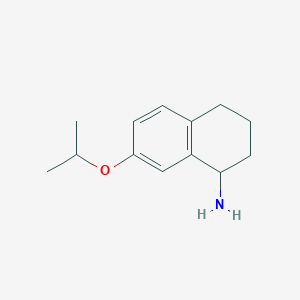
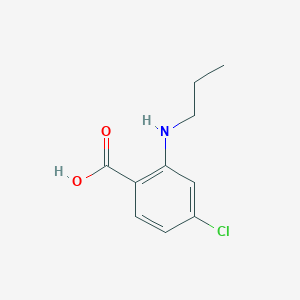
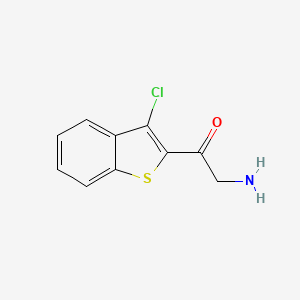


![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
